molecular formula C18H19NO3S B2480534 1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine CAS No. 1607277-88-2

1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine

Cat. No. B2480534
CAS RN: 1607277-88-2
M. Wt: 329.41
InChI Key: VVRUNTUKRCXGJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex amines, including those similar to the target compound, often involves versatile protecting and activating groups. For example, the 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group has been highlighted as a new versatile sulfonating agent for amines, providing an efficient pathway for the sulfonation and subsequent alkylation of primary and secondary amines under Mitsunobu conditions (Sakamoto et al., 2006). This process may offer insights into the synthesis strategies applicable to our target compound by demonstrating the utility of specific sulfonating agents and alkylation conditions.

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through various techniques, including X-ray crystallography and spectroscopic methods. For example, the structural determination of a tertiary amine with both N-5-nitrofurfuryl and N-prop-2-ynyl moieties revealed non-planar arrangements, where the furan ring is inclined at a significant angle to the phenyl ring, dominated by van der Waals forces (Hergold-Brundić et al., 2000). This insight into molecular orientation and intermolecular forces may be relevant for understanding the structural characteristics of our target molecule.

Chemical Reactions and Properties

The reactivity of amines and their derivatives under various conditions can provide valuable information about potential chemical reactions involving the target compound. For instance, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines leading to 4-hydroxy-2-oxazolidinones depends on the basicity of the amines, which suggests that the chemical reactivity of our compound could be influenced by similar steric and electronic factors (Chernysheva et al., 1999).

Physical Properties Analysis

Understanding the physical properties of similar compounds can shed light on the solubility, stability, and crystallinity of the target compound. For example, the synthesis and crystal structures of butyrate and 1,3-dioxane derivatives reveal details about their crystallization behaviors and intermolecular interactions, which are crucial for predicting the physical form and solubility of related compounds (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties of a compound, including its reactivity, stability under various conditions, and interactions with other molecules, are essential for its application in synthesis and material science. The study of related compounds, such as the synthesis and characterization of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, provides insight into the functional groups' influence on chemical behavior and reactivity (Dani et al., 2013).

Scientific Research Applications

Chemical Synthesis and Modification

  • Ultraviolet Spectra Analysis

    Studies on the ultraviolet (UV) spectra of aniline and its derivatives, including the effects of N-methylation and substitution on the phenyl or pyridyl ring, provide insights into the electronic properties of similar compounds. These findings are relevant for understanding the photophysical properties of complex organic molecules, which could be applicable in designing materials for optical applications (Cumper & Singleton, 1968).

  • Antimicrobial and Cytotoxic Activity

    Research on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antimicrobial and cytotoxic activities highlights the potential of structurally complex amines in biomedical research. These compounds, through their interaction with biological systems, offer a foundation for the development of new therapeutic agents (Noolvi et al., 2014).

  • Protecting and Activating Groups for Amine Synthesis

    The development of new protecting and activating groups for amines, such as the 2-(1,3-Dioxan-2-yl)ethylsulfonyl group, is crucial for facilitating complex organic syntheses. These methodologies enable the modification of amines, potentially allowing for the generation of derivatives of the compound for various scientific applications (Sakamoto et al., 2006).

  • Catalyzed Synthesis of Cyclic Compounds

    The Ir-catalyzed allylic amination and subsequent ring-closing metathesis present a novel route for the enantioselective synthesis of cyclic beta-amino alcohol derivatives. This type of reaction could be applicable for synthesizing cyclic derivatives of "1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine," providing access to a wide range of potential applications in materials science and pharmaceuticals (Lee et al., 2007).

Application in Material Science

  • Functionalization of Polyesters: The synthesis of polyesters bearing pendant amine groups through ring-opening polymerization and subsequent "click" chemistry showcases the versatility of amine-functionalized materials. Such methodologies could be adapted for the functionalization of materials with "1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine," enhancing their utility in biodegradable polymers with cell penetration and gene delivery properties (Zhang et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, which are known to be involved in various biological processes including aging, transcription, apoptosis, inflammation, and stress resistance . SIRT2 has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

The compound interacts with SIRT2 and inhibits its activity . . This interaction results in the inhibition of SIRT2, which can lead to various downstream effects depending on the cellular context.

Biochemical Pathways

SIRT2 is involved in various biochemical pathways. It mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3, and PRLR . By inhibiting SIRT2, the compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is suggested that the compound likely possesses better water solubility (clogp = 163 and cLogS = -363), which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context. Given that SIRT2 is involved in a wide range of cellular processes, the inhibition of SIRT2 could potentially lead to changes in cell proliferation, differentiation, and survival. In the context of diseases such as cancer or neurodegenerative disorders, this could potentially result in the suppression of disease progression .

properties

IUPAC Name

1,1-dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-11-19(16-10-12-23(20,21)14-16)13-17-8-9-18(22-17)15-6-4-3-5-7-15/h1,3-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRUNTUKRCXGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=C(O1)C2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine

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